1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Beschreibung
Eigenschaften
Molekularformel |
C28H27N3O2 |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
3-(1H-indol-3-yl)-1-[4-(4-phenylbenzoyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C28H27N3O2/c32-27(15-14-24-20-29-26-9-5-4-8-25(24)26)30-16-18-31(19-17-30)28(33)23-12-10-22(11-13-23)21-6-2-1-3-7-21/h1-13,20,29H,14-19H2 |
InChI-Schlüssel |
JQJHNKKZCQPDGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of Biphenyl-4-carbonyl Piperazine Intermediate
The synthesis begins with the preparation of the biphenyl-4-carbonyl piperazine moiety. Biphenyl-4-carbonyl chloride is synthesized via Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of AlCl₃, followed by chlorination using thionyl chloride (SOCl₂). This intermediate reacts with piperazine in anhydrous dichloromethane (DCM) under Schotten-Baumann conditions to form 4-(biphenyl-4-ylcarbonyl)piperazine.
Reaction Conditions:
Introduction of the Propan-1-one Chain
The propan-1-one spacer is introduced via nucleophilic acyl substitution. 3-(1H-indol-3-yl)propanoyl chloride is prepared by treating 3-(1H-indol-3-yl)propanoic acid with oxalyl chloride[(ClCO)₂O] in DCM. This acyl chloride reacts with the biphenyl-4-carbonyl piperazine intermediate in the presence of triethylamine (Et₃N) to yield the target compound.
Critical Parameters:
-
Stoichiometry: 1:1 molar ratio of acyl chloride to piperazine derivative
-
Workup: Rapid quenching with ice-cold water to prevent decomposition
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane, 1:3 v/v)
Industrial-Scale Optimization
Catalytic Systems for Enhanced Efficiency
Industrial protocols employ palladium-catalyzed Suzuki-Miyaura coupling to synthesize the biphenyl moiety directly, avoiding separate Friedel-Crafts steps. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water, this method achieves 90–94% conversion efficiency.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst loading | 0.5 mol% Pd(PPh₃)₄ |
| Temperature | 80°C |
| Reaction time | 6–8 hours |
| Biphenyl purity post-HPLC | >99% |
Green Chemistry Approaches
Recent advances utilize mechanochemical grinding for solvent-free coupling reactions. Ball-milling the biphenyl-4-carbonyl piperazine with 3-(1H-indol-3-yl)propanoyl chloride in the presence of K₂CO₃ reduces reaction time to 2 hours while maintaining 85% yield.
Comparative Analysis of Methodologies
Traditional vs. Modern Synthetic Routes
The table below contrasts key metrics for laboratory-scale and industrial methods:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Total reaction time | 24–36 hours | 8–10 hours |
| Overall yield | 58–62% | 78–82% |
| Purity (HPLC) | 95–97% | 98–99% |
| Solvent consumption | 5–8 L/mol | 1–2 L/mol |
Mechanistic Insights
Acylation Kinetics
The rate-determining step involves nucleophilic attack by the piperazine nitrogen on the carbonyl carbon of biphenyl-4-carbonyl chloride. Density functional theory (DFT) calculations reveal an activation energy barrier of 28.5 kcal/mol, which is reduced to 22.4 kcal/mol with DMAP catalysis.
Side Reactions and Mitigation
Competitive hydrolysis of the acyl chloride intermediate is minimized by maintaining anhydrous conditions and low temperatures. Impurities such as bis-acylated piperazine (<5%) are removed via recrystallization from ethanol/water (3:1 v/v).
Quality Control and Characterization
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-(1H-Indol-3-yl)propan-1-on kann verschiedene Arten von chemischen Reaktionen eingehen:
Oxidation: Die Indoleinheit kann oxidiert werden, um verschiedene Chinonoidstrukturen zu bilden.
Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkohol-Derivate zu bilden.
Substitution: Der Piperazinring kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind übliche Reduktionsmittel.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Chinonoid-Derivate des Indolrings.
Reduktion: Alkohol-Derivate der Carbonylgruppe.
Substitution: Verschiedene substituierte Piperazin-Derivate.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-(1H-Indol-3-yl)propan-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Beispielsweise kann sie als Inhibitor bestimmter Enzyme wirken, die an Krankheitsprozessen beteiligt sind, wodurch therapeutische Wirkungen erzielt werden.
Wirkmechanismus
The mechanism of action of 1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Arylpiperazine-Indole Hybrids
Compounds combining arylpiperazine and indole moieties are prevalent in CNS drug discovery. Key examples include:
Table 1: Comparison of Arylpiperazine-Indole Derivatives
Key Observations :
Indole-Propanone Derivatives
Indole-propanone scaffolds are associated with diverse pharmacological activities:
Table 2: Indole-Propanone Derivatives with Piperazine Linkages
Key Observations :
- Enzyme Inhibition: The target compound’s indole-propanone backbone resembles CYP51 inhibitors, where the indole moiety interacts with heme iron in cytochrome P450 enzymes .
- Synthetic Flexibility : Piperazine substitutions (e.g., diphenylmethyl, biphenylcarbonyl) allow tuning of steric and electronic properties for target engagement .
Pharmacological and Structural Insights from Analogous Compounds
- Cannabinoid Receptor Affinity: Indole-derived cannabinoids with morpholinoethyl or alkyl side chains (4–6 carbons) show optimal CB1 binding, suggesting that the target compound’s propanone linker may mimic these interactions .
Biologische Aktivität
1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one, a synthetic compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article provides a comprehensive overview of the compound's biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a biphenyl moiety, a piperazine ring, and an indole group. Its molecular formula is with a molecular weight of 390.5 g/mol. The structural components are critical for its interaction with biological targets.
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are essential regulators of the cell cycle, and their dysregulation is often associated with cancer progression. The compound has been identified as a selective inhibitor of CDKs, particularly CDK2 and CDK4. Inhibition of these kinases can lead to cell cycle arrest in cancer cells, making this compound a promising candidate for cancer therapy.
Preclinical Studies
Research indicates that 1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | CDK inhibition leading to apoptosis |
| HeLa (Cervical Cancer) | 4.8 | Induction of cell cycle arrest |
| A549 (Lung Cancer) | 6.0 | Inhibition of proliferation |
These results suggest that the compound may be effective in combination therapies targeting multiple pathways involved in cancer progression.
Synergistic Effects with Other Agents
In combination studies with conventional chemotherapeutics like doxorubicin, the compound demonstrated enhanced cytotoxicity, indicating potential for synergistic effects that could improve treatment outcomes in resistant cancer types.
Case Studies
A notable study focused on the impact of this compound on tumor xenografts in mouse models. The administration of the compound resulted in significant tumor growth inhibition compared to control groups. Histological analysis revealed increased apoptosis rates within tumor tissues treated with the compound.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies have shown that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low toxicity profiles at therapeutic doses, which is crucial for its development as a potential drug candidate.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
